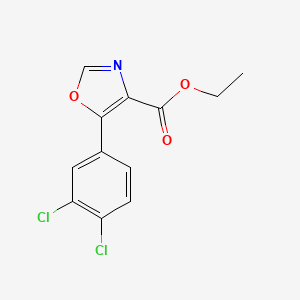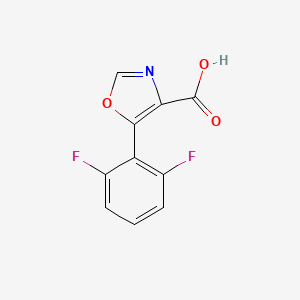
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is an organic compound used in scientific research. It is a yellow crystalline solid with a molecular formula of C10H7F3O2 and a molecular weight of 214.15 g/mol. It is soluble in most organic solvents, such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). This compound has a variety of applications in research, including synthesis, analysis, and biological studies.
Mecanismo De Acción
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% binds to certain proteins, enzymes, and other molecules, resulting in a conformational change in the molecule. This conformational change can result in the inhibition of the activity of the molecule, or it can result in the activation of the molecule.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and it is soluble in most organic solvents, making it easy to use in synthesis and analysis. However, it is important to note that this compound is toxic and should be handled with caution.
Direcciones Futuras
The future of 2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential applications in the fields of agriculture, food science, and environmental science.
Métodos De Síntesis
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 2-hydroxy-5-(3-trifluoromethylphenyl)phenol with formic acid in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then cooled and filtered before being purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the analysis of organic compounds, such as the determination of the relative amounts of different compounds in a mixture. In addition, it is used as a probe in biological studies, as it can be used to detect the presence of certain proteins, enzymes, and other molecules.
Propiedades
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATTVTHOZZZEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626533 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-94-1 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














